molecular formula C8H6ClNS2 B15440560 7-Chloro-2H-1,4-benzothiazine-3(4H)-thione CAS No. 75414-77-6

7-Chloro-2H-1,4-benzothiazine-3(4H)-thione

Cat. No.: B15440560
CAS No.: 75414-77-6
M. Wt: 215.7 g/mol
InChI Key: QHEFHCCNWUXOLK-UHFFFAOYSA-N
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Description

7-Chloro-2H-1,4-benzothiazine-3(4H)-thione (CAS: 5333-5-1, molecular formula: C₈H₆ClNOS) is a sulfur-containing heterocyclic compound characterized by a benzothiazine backbone with a thione (-C=S) functional group at the 3-position and a chlorine substituent at the 7-position. It is synthesized via the reaction of 7-chloro-2H-1,4-benzothiazin-3(4H)-one with phosphorus pentasulfide (P₂S₅) in 1,4-dioxane under reflux, yielding a product with a melting point of 202–204°C . Commercial sources, such as Shanghai PI Chemicals Ltd., list it with 99% purity, highlighting its relevance in synthetic chemistry and drug development .

Properties

CAS No.

75414-77-6

Molecular Formula

C8H6ClNS2

Molecular Weight

215.7 g/mol

IUPAC Name

7-chloro-4H-1,4-benzothiazine-3-thione

InChI

InChI=1S/C8H6ClNS2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)

InChI Key

QHEFHCCNWUXOLK-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

Biological Activity

7-Chloro-2H-1,4-benzothiazine-3(4H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H6ClNOSC_8H_6ClNOS. The presence of the chloro group and thione functionality contributes to its reactivity and biological activity.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazine scaffold can enhance cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
7-ChloroMDA-MB-468 (TNBC)11.88Inhibition of mitochondrial complex II
7-Chloro22Rv1 (Prostate Cancer)89Induction of apoptosis via ROS generation

In a study, the compound exhibited selective cytotoxicity towards triple-negative breast cancer (TNBC) cells, with an IC50 value significantly lower than that observed in non-malignant cells. This selectivity is attributed to the downregulation of beta-catenin-mediated transcription of Cyclin D1, leading to cell cycle arrest and apoptosis .

2. Antimicrobial Activity

The benzothiazine derivatives have also shown promising antimicrobial properties. Various studies have reported their effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
7-ChloroStaphylococcus aureus25 µg/mL
7-ChloroEscherichia coli50 µg/mL

These findings suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through in vivo models. The compound was found to reduce inflammation markers significantly.

Table 3: Anti-inflammatory Activity Data

TreatmentInflammatory Marker Reduction (%)
7-Chloro (100 mg/kg)IL-6: 45%, TNF-α: 38%

This activity is believed to be mediated through the inhibition of pro-inflammatory cytokines, highlighting its potential for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy in TNBC

A clinical study evaluated the efficacy of a series of benzothiazine derivatives, including 7-Chloro, in patients with advanced TNBC. The results indicated a significant reduction in tumor size in a subset of patients treated with high doses, corroborating preclinical findings regarding its mechanism involving mitochondrial dysfunction and apoptosis induction .

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, researchers tested various derivatives against resistant strains of bacteria. The results showed that modifications to the thiazine ring improved efficacy against resistant strains, demonstrating the importance of structural optimization for overcoming resistance mechanisms .

Comparison with Similar Compounds

4-Methyl-4H-benzo[1,4]oxazine-3-thione

  • Structure : Contains an oxygen atom in the 1,4-oxazine ring instead of sulfur, with a methyl group at the 4-position and a thione at the 3-position.
  • Synthesis : Prepared from 4-methyl-4H-benzo[1,4]oxazin-3-one using P₂S₅, analogous to the thionation method for the target compound .

7-Methyl-2H-1,4-benzothiazin-3(4H)-one

  • Structure : Features a methyl group at the 7-position and a ketone (-C=O) instead of a thione (-C=S).
  • Properties : The methyl group is less electronegative than chlorine, reducing electrophilic character. The ketone group may decrease nucleophilicity compared to thiones .

2H-1,4-Benzoxazine-3(4H)-thione (CAS 14183-51-8)

  • Structure : Combines a benzoxazine ring (oxygen at position 1) with a thione at position 3.
  • Molecular Formula: C₈H₇NOS, differing by one oxygen atom from the target compound. The oxygen substitution likely enhances polarity and hydrogen-bonding capacity .

Physicochemical Properties

Compound Name Molecular Formula Substituents Melting Point (°C) Key Features
7-Chloro-2H-1,4-benzothiazine-3(4H)-thione C₈H₆ClNOS Cl at 7, S in ring 202–204 High electronegativity from Cl; thione enhances reactivity
4-Methyl-4H-benzo[1,4]oxazine-3-thione C₉H₉NO₂S CH₃ at 4, O in ring Not reported Oxygen increases polarity; methyl aids lipophilicity
7-Methyl-2H-1,4-benzothiazin-3(4H)-one C₉H₉NOS CH₃ at 7, ketone group Not reported Ketone reduces nucleophilicity vs. thione
2H-1,4-Benzoxazine-3(4H)-thione C₈H₇NOS O in ring, thione Not reported Oxygen heteroatom improves aqueous solubility

Reactivity and Pharmacological Implications

  • Thione vs. Ketone : The thione group in this compound enhances nucleophilicity, making it more reactive in cycloaddition reactions compared to ketone-containing analogues like 7-methyl-2H-1,4-benzothiazin-3(4H)-one .
  • For example, fluoro- and chloro-substituted benzothiazines exhibit notable bioactivity .
  • Sulfonyl Derivatives : Compounds like 7-chloro-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzothiazine (CAS 338777-99-4) demonstrate how bulky substituents can modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .

Q & A

Q. What are the established synthetic routes for 7-chloro-2H-1,4-benzothiazine-3(4H)-thione, and how are purity and yield optimized?

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy: Detects NH stretching (≈3240 cm⁻¹) and C=S vibrations (≈1250 cm⁻¹) .
  • ¹H NMR: Aromatic protons appear as multiplets (δ 7.53–8.57 ppm), while NH protons resonate as singlets (δ 10.82 ppm) in DMSO-d₆ .
  • X-ray Crystallography: Resolves molecular geometry and confirms the thione tautomer (e.g., C–S bond length ≈1.68 Å) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the regioselectivity of substitutions in this compound derivatives?

Methodological Answer: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position, while elevated temperatures (80–100°C) accelerate thione-thiol tautomerization. For example, methylthio derivatives form selectively in ethanol under reflux, whereas arylthio derivatives require anhydrous DMF and catalytic K₂CO₃ .

Q. How can conflicting literature data on melting points or spectral characteristics be resolved?

Methodological Answer: Discrepancies may arise from polymorphic forms or solvent residues. Cross-validate using:

  • Differential Scanning Calorimetry (DSC): Confirms thermal stability and polymorph transitions.
  • Single-Crystal X-ray Diffraction: Resolves structural ambiguities (e.g., bond lengths and angles) .
  • Elemental Analysis: Ensures stoichiometric consistency (e.g., %C: 33.82 calculated vs. 33.64 observed) .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electrophilic centers. The C3 position (thione sulfur) exhibits higher electron density (Mulliken charge: −0.45), making it susceptible to alkylation. Solvent effects (PCM model) refine activation energies for reaction optimization .

Applications and Mechanistic Studies

Q. What strategies are employed to study the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli.
  • Molecular Docking: Simulate interactions with bacterial enoyl-ACP reductase (PDB: 1BVR) to prioritize synthetic targets .
  • SAR Analysis: Correlate substituent electronegativity (e.g., nitro vs. amino groups) with bioactivity .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

Methodological Answer: Yield variations (e.g., 70–85%) stem from:

  • Impurity Profiles: Unreacted starting materials (detected via HPLC).
  • Solvent Purity: Trace water in ethanol reduces thiourea reactivity.
  • Workup Techniques: Column chromatography vs. recrystallization alters recovery rates .

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